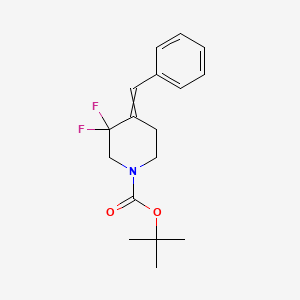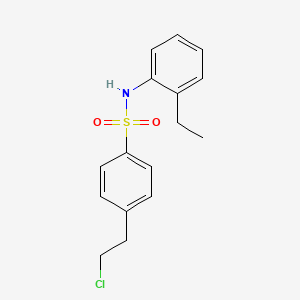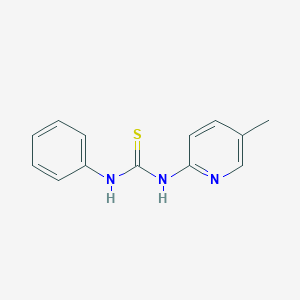
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol is a chemical compound with the molecular formula C10H9N5O3 It is characterized by the presence of a hydrazinopyridazine moiety attached to a nitrophenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol typically involves the reaction of 6-hydrazinopyridazine with 4-nitrophenol under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinopyridazine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 2-(6-Hydrazinopyridazine-3-YL)-4-aminophenol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol involves its interaction with specific molecular targets. The hydrazinopyridazine moiety can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The nitrophenol group can participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 2-(6-Hydrazinopyridazine-3-YL)-4-methylphenol
- 2-(6-Hydrazinopyridazine-3-YL)phenol
Uniqueness
2-(6-Hydrazinopyridazine-3-YL)-4-nitrophenol is unique due to the presence of both hydrazinopyridazine and nitrophenol groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H9N5O3 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
2-(6-hydrazinylpyridazin-3-yl)-4-nitrophenol |
InChI |
InChI=1S/C10H9N5O3/c11-12-10-4-2-8(13-14-10)7-5-6(15(17)18)1-3-9(7)16/h1-5,16H,11H2,(H,12,14) |
InChIキー |
DSEKCGVWAYCCON-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NN=C(C=C2)NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12448522.png)

![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)





![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride](/img/structure/B12448584.png)

![N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12448595.png)


